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Compound of Interest

Compound Name: (Rac)-Efavirenz

Cat. No.: B137610 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This

document is intended for researchers, scientists, and drug development professionals, offering

detailed data, experimental methodologies, and visual representations of key pathways.

Physicochemical Properties
The following tables summarize the key quantitative physicochemical data for (Rac)-Efavirenz.

It is important to note that while Efavirenz is administered as the (S)-enantiomer, much of the

publicly available data does not specify the exact form and may be representative of the

racemic mixture.

Table 1: General and Physical Properties
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Property Value Reference

Molecular Formula C₁₄H₉ClF₃NO₂ [1][2]

Molecular Weight 315.67 g/mol [1][2]

Appearance
White to slightly pink crystalline

powder
[3]

Melting Point 139-141 °C

pKa 10.2

LogP 4.6

Table 2: Solubility Data
Solvent Solubility Reference

Water
Practically insoluble (<10

mg/L)

Methanol Freely soluble

Ethanol ~20 mg/mL

DMSO ~14 mg/mL

Dimethylformamide (DMF) ~20 mg/mL

1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL

Acetone Soluble

Chloroform Soluble

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Efavirenz are

outlined below.

Solubility Determination (Shake-Flask Method)
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The equilibrium solubility of (Rac)-Efavirenz can be determined using the shake-flask method.

Preparation: An excess amount of (Rac)-Efavirenz is added to a known volume of the

solvent of interest in a sealed container.

Equilibration: The container is agitated at a constant temperature for a predetermined period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the

supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22

µm) to remove any undissolved solid.

Quantification: The concentration of Efavirenz in the filtrate is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in

mg/mL or µg/mL).

pKa Determination (LC-UV Method)
The acid dissociation constant (pKa) of Efavirenz can be determined by a reversed-phase high-

performance liquid chromatographic (RP-HPLC) method.

Chromatographic System: An RP-18 column is typically used with a mobile phase consisting

of a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate) and an

organic modifier (e.g., acetonitrile). The detection wavelength is set to the UV maximum of

Efavirenz, which is approximately 247 nm.

Procedure:

A series of mobile phases with different pH values are prepared.

A solution of Efavirenz is injected into the HPLC system for each mobile phase

composition.

The retention time (tR) of Efavirenz is recorded for each pH value.
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The dead time (t0) is determined by injecting a non-retained compound like uracil.

Data Analysis:

The capacity factor (k) is calculated for each pH using the formula: k = (tR - t0) / t0.

The pKa is then determined by plotting the capacity factor against the pH and fitting the

data to a suitable sigmoidal model. Non-linear regression analysis can be used for precise

calculation.

Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed

to study the thermal behavior of (Rac)-Efavirenz, including its melting point and thermal

stability.

Differential Scanning Calorimetry (DSC): A small, accurately weighed sample of (Rac)-
Efavirenz is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min)

under a nitrogen atmosphere. The heat flow to the sample is measured as a function of

temperature. An endothermic peak is observed at the melting point. The DSC thermogram of

Efavirenz typically shows a sharp endotherm corresponding to its melting point.

Thermogravimetric Analysis (TGA): A sample of (Rac)-Efavirenz is heated at a constant rate

in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The TGA

curve shows the temperature at which the substance begins to decompose, indicated by a

loss of mass. For Efavirenz, significant mass loss due to thermal degradation typically begins

at temperatures above its melting point.

X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for investigating the polymorphism of (Rac)-Efavirenz.

Sample Preparation: A finely powdered sample of (Rac)-Efavirenz is packed into a sample

holder.

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the

intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
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Data Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ

angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit

distinct XRPD patterns.

Metabolic Pathway of Efavirenz
Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.

The major metabolic pathway involves hydroxylation, followed by glucuronidation.
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Caption: Metabolic pathway of Efavirenz.

Polymorphism
Efavirenz is known to exhibit polymorphism, meaning it can exist in different crystalline forms.

These polymorphs can have different physicochemical properties, including solubility and

melting point, which can in turn affect the drug's bioavailability. Studies have identified and

characterized different polymorphic forms of Efavirenz, often designated as Form I, Form II,

etc. The thermodynamic relationship between polymorphs can be enantiotropic, meaning their

relative stability inverts at a specific transition temperature. Characterization of the specific

polymorphic form is crucial during drug development and manufacturing to ensure consistent

product quality and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b137610#physicochemical-properties-of-rac-efavirenz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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